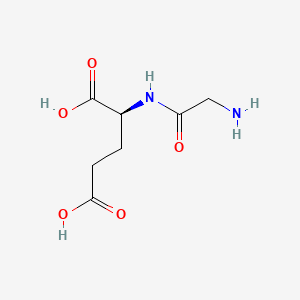

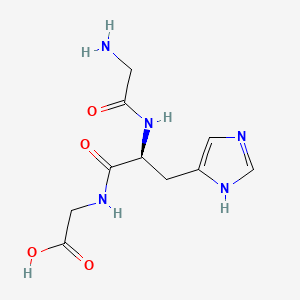

グリシル-L-グルタミン酸

説明

Glycyl-L-glutamic acid, also known as Gly-Glu, is an amino acid derivative that has been studied extensively for its potential applications in medical and biochemical research. Gly-Glu is a non-proteinogenic amino acid, meaning it is not a part of the 20 naturally occurring amino acids that are used to build proteins in the body. It is synthesized from L-glutamic acid and glycine, and is an important component of many biochemical processes.

科学的研究の応用

生体鉱化と関節炎研究

グリシル-L-グルタミン酸は、関節炎に関連するピロリン酸カルシウム二水和物(CPPD)の結晶化への影響について研究されています 。このジペプチドは結晶成長修飾剤として作用し、CPPD結晶形成の予防に関する洞察を提供する可能性があります。これは、CPPD沈着が重大な罹患率を引き起こす偽痛風などの疾患に対する新しい治療プロトコルにつながる可能性があります。

核酸-ペプチド複合体

グリシル-L-グルタミン酸に関する研究には、ウラシルやシトシンなどの核酸塩基との複合体の研究が含まれます 。これらの研究は、ウイルス学および抗ウイルス薬の開発において基本的な、タンパク質とDNAの相互作用を理解するために重要です。

ナノテクノロジー

検索結果には、ナノテクノロジーにおけるグリシル-L-グルタミン酸の具体的な用途は直接言及されていませんでしたが、L-グルタミン酸などの類似の化合物は、銀ナノ粒子の機能化に使用されてきました 。これらのナノ粒子は、薬物送達、医療画像、抗菌剤として潜在的な用途があります。

材料科学

グリシル-L-グルタミン酸などの添加剤を使用して成長させた結晶の機械的特性は、材料科学において興味深いものです 。このジペプチドは結晶の硬度と耐久性に影響を与える可能性があり、特定の機械的特性を持つ新しい材料の開発に関連する可能性があります。

作用機序

Target of Action

Glycyl-L-glutamic acid primarily targets Acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter . It acts as a neurotrophic factor in vivo, maintaining the content and activity of AChE .

Mode of Action

Instead, it may prevent preganglionic neuronal degeneration . This suggests that Glycyl-L-glutamic acid’s interaction with its targets results in the preservation of neuronal structures and functions.

Biochemical Pathways

Glycyl-L-glutamic acid is involved in the gamma-glutamyl cycle, a crucial biochemical pathway for maintaining cellular redox homeostasis . This cycle regulates the cellular levels of glutathione, an antioxidant molecule . The gamma-glutamyl group of glutathione is cleaved to give cysteinylglycine, and the released gamma-glutamyl group can be transferred to water or to amino acids or short peptides .

Pharmacokinetics

The molecular weight of glycyl-l-glutamic acid is 2041806 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of Glycyl-L-glutamic acid’s action primarily involve the maintenance of AChE content and activity . This could potentially lead to the preservation of neuronal structures and functions, thereby preventing neuronal degeneration .

将来の方向性

生化学分析

Biochemical Properties

Glycyl-L-glutamic acid is known to be a neurotrophic factor (NF) in vivo, maintaining the content and activity of Acetylcholinesterase (AChE) . It does not directly act on AChE synthesis but may prevent the degeneration of preganglionic neurons .

Cellular Effects

Glycyl-L-glutamic acid has been found to have significant effects on various types of cells and cellular processes. It plays a crucial role in maintaining the activity of AChE, an enzyme essential for neurotransmission . By preserving AChE levels, Glycyl-L-glutamic acid indirectly influences cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Glycyl-L-glutamic acid primarily involves its interaction with AChE. While it does not directly influence AChE synthesis, it helps maintain AChE levels and activity, thereby indirectly affecting various biochemical reactions .

Temporal Effects in Laboratory Settings

It is known that this compound plays a consistent role in maintaining AChE levels, suggesting its effects are stable over time .

Metabolic Pathways

Glycyl-L-glutamic acid is involved in several metabolic pathways. It is known to play a role in the metabolism of glutamine

特性

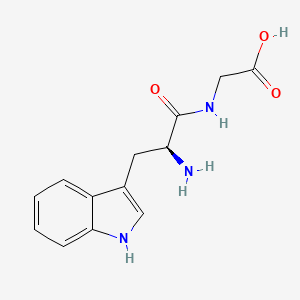

IUPAC Name |

2-[(2-aminoacetyl)amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c8-3-5(10)9-4(7(13)14)1-2-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFJWDNGDZAYNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyl-Glutamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028840 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

7412-78-4 | |

| Record name | NSC203441 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

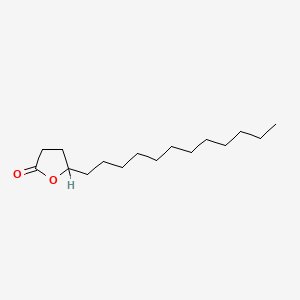

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1329700.png)